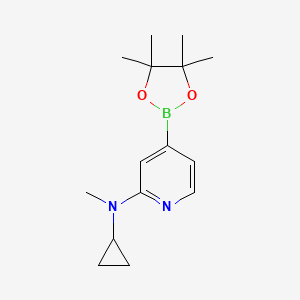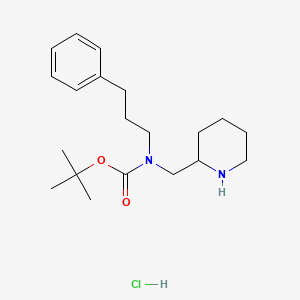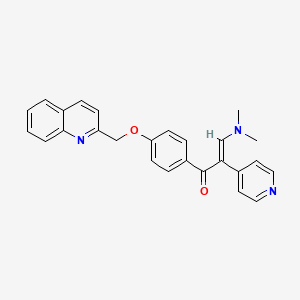
(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Ether Formation: The quinoline derivative is then reacted with a suitable phenol derivative to form the quinolin-2-ylmethoxy group.
Aldol Condensation: The final step involves an aldol condensation between the quinolin-2-ylmethoxyphenyl aldehyde and a pyridine derivative in the presence of a base to form the (E)-enone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline and pyridine rings.
作用机制
The mechanism of action of (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline and pyridine rings could facilitate binding to DNA or proteins, influencing cellular processes.
相似化合物的比较
Similar Compounds
(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with a pyridin-3-yl group.
(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridin-2-yl group.
Uniqueness
The uniqueness of (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one lies in its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C26H23N3O2 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
(E)-3-(dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C26H23N3O2/c1-29(2)17-24(19-13-15-27-16-14-19)26(30)21-8-11-23(12-9-21)31-18-22-10-7-20-5-3-4-6-25(20)28-22/h3-17H,18H2,1-2H3/b24-17+ |
InChI 键 |
ZFYIYLALLZECSE-JJIBRWJFSA-N |
手性 SMILES |
CN(C)/C=C(\C1=CC=NC=C1)/C(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
规范 SMILES |
CN(C)C=C(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





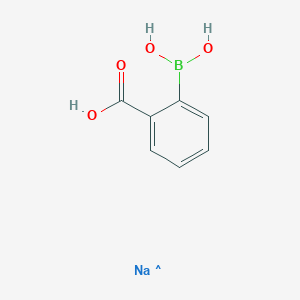
![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)
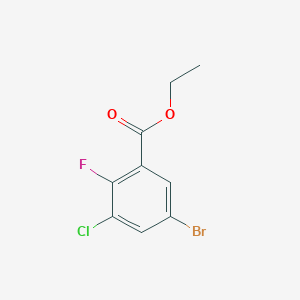
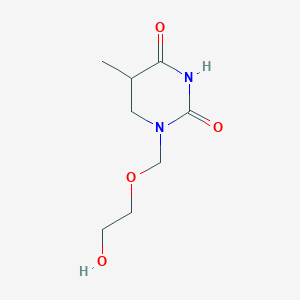
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)
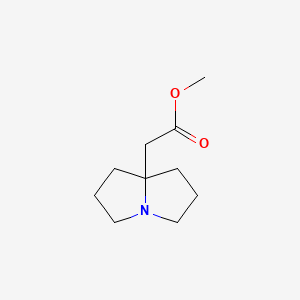
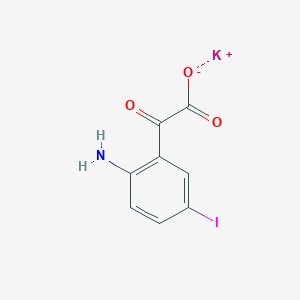
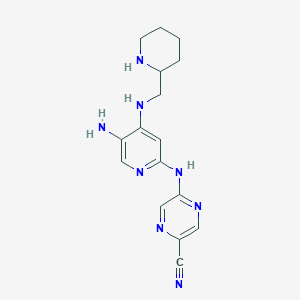
![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
